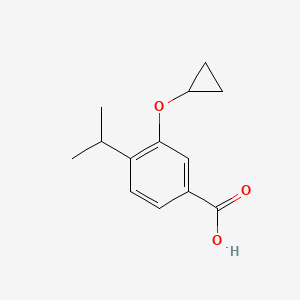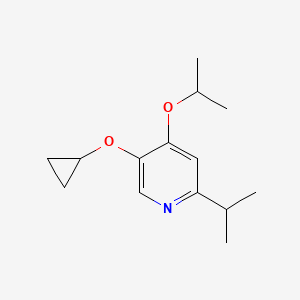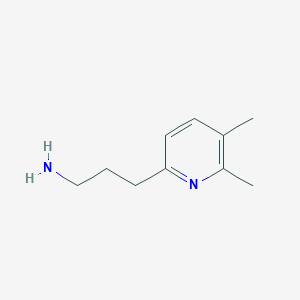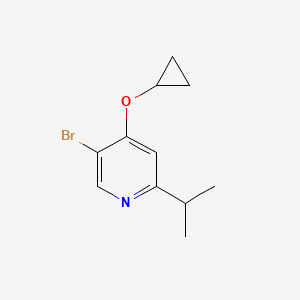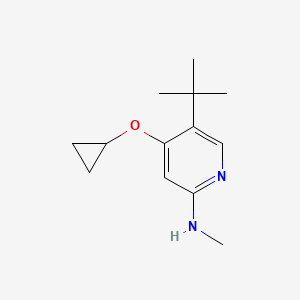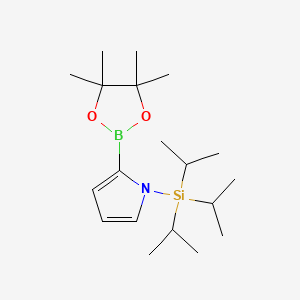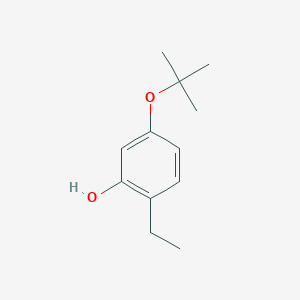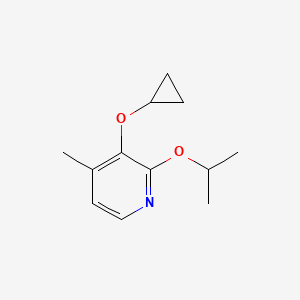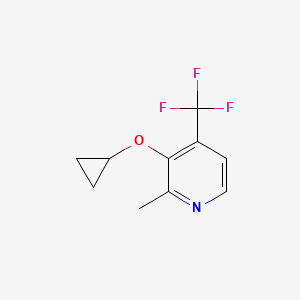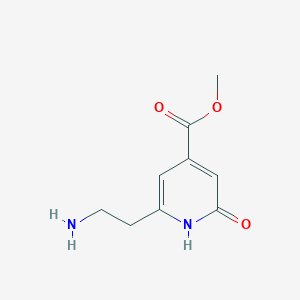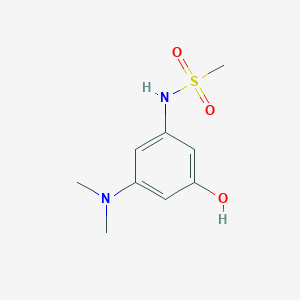
3-(Aminomethyl)-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL is an organic compound with a phenolic structure It is characterized by the presence of an aminomethyl group and a propan-2-yl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL typically involves the alkylation of a phenol derivative with an appropriate aminomethylating agent. One common method is the Mannich reaction, where a phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(AMINOMETHYL)PHENOL: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
3-(AMINOMETHYL)PHENOL: Similar structure but without the propan-2-yl group, leading to different chemical properties.
4-(PROPAN-2-YL)PHENOL: Contains the propan-2-yl group but lacks the aminomethyl group, resulting in different applications and reactivity.
Uniqueness
3-(AMINOMETHYL)-4-(PROPAN-2-YL)PHENOL is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
Clave InChI |
OURGSNFTPASGIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


